![molecular formula C6H10N2O3 B054205 ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate CAS No. 120814-63-3](/img/structure/B54205.png)
ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate, commonly known as ethyl acetylcarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry. Ethyl acetylcarbamate is a white crystalline solid with a molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol.
Mecanismo De Acción
The exact mechanism of action of ethyl acetylcarbamate is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters such as GABA, glutamate, and acetylcholine. Ethyl acetylcarbamate has been reported to enhance the activity of GABA receptors, which results in the inhibition of neuronal activity. It has also been reported to inhibit the activity of glutamate receptors, which are involved in the excitatory neurotransmission. Furthermore, ethyl acetylcarbamate has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Ethyl acetylcarbamate has been reported to exhibit various biochemical and physiological effects. In animal studies, it has been reported to exhibit anticonvulsant, sedative, and anxiolytic properties. It has also been reported to reduce the locomotor activity and induce muscle relaxation. Furthermore, ethyl acetylcarbamate has been reported to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the oxidative stress and inflammation in various tissues such as liver, brain, and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl acetylcarbamate has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize and purify. However, one of the main limitations is its instability under acidic and basic conditions. It is also sensitive to light and heat, which can result in the degradation of the compound. Furthermore, the exact mechanism of action of ethyl acetylcarbamate is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on ethyl acetylcarbamate. One of the main directions is to further investigate its potential applications in medicine, agriculture, and food industry. In medicine, it can be used as a potential drug candidate for the treatment of various neurological disorders such as epilepsy, anxiety disorders, and insomnia. In agriculture, it can be used as a safer alternative to conventional pesticides and herbicides. In the food industry, it can be used as a natural flavoring agent in various food products. Furthermore, future research can focus on elucidating the exact mechanism of action of ethyl acetylcarbamate and its potential side effects.
Métodos De Síntesis
Ethyl acetylcarbamate can be synthesized by reacting ethyl carbamate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of around 80-90°C for several hours. The yield of the reaction is around 70-80%. The chemical structure of ethyl acetylcarbamate can be confirmed by various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
Ethyl acetylcarbamate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, ethyl acetylcarbamate has been reported to exhibit anticonvulsant, sedative, and anxiolytic properties. It has been used as a potential drug candidate for the treatment of epilepsy, anxiety disorders, and insomnia. In agriculture, ethyl acetylcarbamate has been used as a pesticide and herbicide due to its ability to inhibit the growth of various pests and weeds. In the food industry, ethyl acetylcarbamate has been used as a flavoring agent in various food products such as wine, beer, and bread.
Propiedades
Número CAS |
120814-63-3 |
|---|---|
Nombre del producto |
ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
ethyl (NZ)-N-[(E)-1-amino-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-6(10)8-5(7)3-4-9/h3-4,9H,2H2,1H3,(H2,7,8,10)/b4-3+ |
Clave InChI |
MODMRHNTAMVPOR-HWKANZROSA-N |
SMILES isomérico |
CCOC(=O)N/C(=C/C=O)/N |
SMILES |
CCOC(=O)N=C(C=CO)N |
SMILES canónico |
CCOC(=O)NC(=CC=O)N |
Sinónimos |
Carbamic acid, (3-hydroxy-1-imino-2-propenyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)



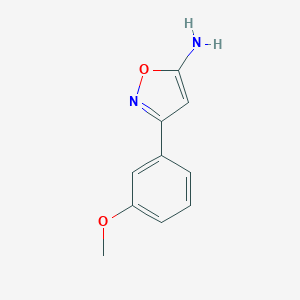
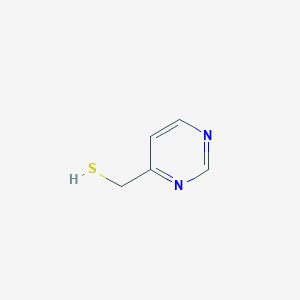

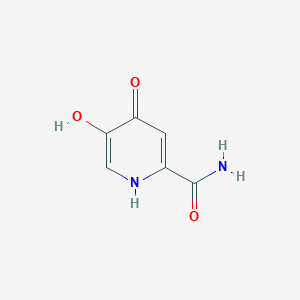


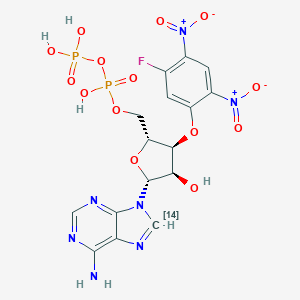
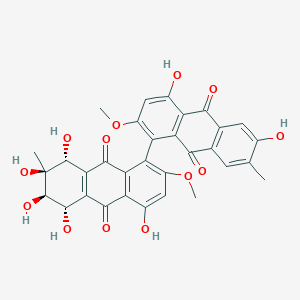
![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)